molecular formula C4H11NO<br>(CH3)2C(NH2)CH2OH<br>C4H11NO B013486 2-Amino-2-methyl-1-propanol CAS No. 124-68-5

2-Amino-2-methyl-1-propanol

Cat. No. B013486
CAS RN: 124-68-5
M. Wt: 89.14 g/mol
InChI Key: CBTVGIZVANVGBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of AMP and its isotopomers involves various chemical routes, including the coupling reaction of 2-phthalimidoacetyl chloride with methylmagnesium iodide, followed by reduction and hydrolysis, achieving significant yields from the carbon source (Iida, Nakajima, & Kajiwara, 2008).

Molecular Structure Analysis

Electron density distributions and molecular orbital signatures of AMP have been analyzed using B3LYP/TZVP method, identifying significant relaxations in geometry and valence orbitals due to the methyl group insertion. This analysis provides insights into the molecular structure's intricacies, highlighting the role of methyl substituents (Wang 王, Kun-Jie 坤杰 Duan 段, & Liu 刘, 2012).

Chemical Reactions and Properties

AMP's chemical reactivity and properties have been elucidated through its interactions in various reactions, such as its role in the synthesis of cobalt compounds, demonstrating its versatility in forming complex metal-organic frameworks (Qin, Yang, Liu, Liang, & Chen, 2016).

Physical Properties Analysis

Studies on AMP's physical properties, including its conformational equilibrium and intramolecular hydrogen bonding, have been conducted using microwave spectrum analysis. This research offers detailed insights into the compound's thermodynamic parameters and dipole moments, contributing to a comprehensive understanding of its physical characteristics (Ellingsen, Marstokk, & Møllendal, 1978).

Chemical Properties Analysis

The chemical properties of AMP, particularly its enhanced rate of CO2 absorption to produce bicarbonate in aqueous solutions, have been thoroughly investigated. Molecular dynamics simulations have revealed the molecular mechanisms underlying this process, emphasizing the compound's efficiency and the role of entropic effects in CO2 capture technologies (Stowe & Hwang, 2017).

Scientific Research Applications

  • CO2 Separation Efficiency : AMP enhances CO2 separation efficiency when used in structured packing, outperforming conventional random packings (Aroonwilas & Tontiwachwuthikul, 1997).

  • Corrosion Inhibition : Residual AMP, in combination with piperazine, can reduce steel corrosion in impure supercritical CO2 environments, relevant to carbon capture, utilization, and storage (CCUS) technologies. However, it is not effective against pitting corrosion (Xiang et al., 2019).

  • Clinical Measurement Impact : An impurity in AMP buffer has been found to inhibit alkaline phosphatase activity, potentially affecting clinical measurements (Williamson & Thompson, 1978).

  • Antitumor Potential : N-substituted-2-amino-2-methyl-1-propanols have shown potential as antitumor agents, with promising results in antitumor testing (Billman, Koehler, & May, 1969).

  • Efficient CO2 Capture : Non-aqueous solutions of AMP efficiently capture CO2, demonstrating over 90% absorption efficiency. This presents an advantage over aqueous absorbents while maintaining high efficiency (Barbarossa et al., 2013).

  • Zwitterion Mechanism Modeling : The zwitterion mechanism effectively models the absorption of CO2 into aqueous AMP solutions, providing insights into the partial order in amine reactions (Xu et al., 1996).

  • Hydrogen Bonding and Polymorphism : AMP, when forming amino alcohol salts with quinaldinate, exhibits distinct hydrogen bonding and stacking interactions, leading to various connectivity motifs in their crystal structures (Podjed & Modec, 2022).

  • Scale and Corrosion Inhibition : Polyaspartic acid/AMP graft copolymer (PASP/AMP) is a biodegradable inhibitor with better scale and corrosion inhibition performance compared to PASP alone, showing potential for industrial applications (Shi et al., 2017).

  • Allergy Considerations : Contact allergy to AMP in metalworking fluids is rare but can occur due to exposure in cosmetics, paints, and other products (Geier et al., 2019).

  • CO2 Absorption Modeling : The combined mass transfer-reaction kinetics-equilibrium model accurately represents CO2 mass transfer in aqueous AMP blends, effectively predicting experimental rates (Mandal, Biswas, & Bandyopadhyay, 2003).

Future Directions

: Nakrak, S., Tontiwachwuthikul, P., Gao, H., Liang, Z., & Sema, T. (2023). Comprehensive mass transfer analysis of CO₂ absorption in high potential ternary AMP-PZ-MEA solvent using three-level factorial design. Environmental Science and Pollution Research, 30(30), 10001–10023. Link : Sigma-Aldrich. (2024). 2-Amino-2-methyl-1-propanol. Link : NIST Chemistry WebBook. (2024). 1-Propanol, 2-amino-2-methyl-. Link : The Merck Index Online. (2024). 2-Amino-2-methyl-1-propanol. Link : Experimental study of CO₂ capture by nanoparticles-enhanced 2-amino-2-methyl-1-propanol aqueous solutions. (2023). RSC Advances, 13(18), 10828–10837. Link

properties

IUPAC Name

2-amino-2-methylpropan-1-ol
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InChI

InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3
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InChI Key

CBTVGIZVANVGBH-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(CO)N
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Molecular Formula

C4H11NO, Array
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Related CAS

3207-12-3 (hydrochloride), 62512-11-2 (mesylate), 67952-40-3 (nitrate salt), 68298-05-5 (tosylate)
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DSSTOX Substance ID

DTXSID8027032
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Molecular Weight

89.14 g/mol
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Physical Description

2-amino-2-methyl-1-propanol appears as a clear light colored liquid. Insoluble in water and about the same density as water. Flash point 172 °F. Used to make other chemicals., Liquid, Solid; mp = 30-31 deg C; Commercial form may be thick liquid; [Merck Index] Colorless viscous liquid; mp = 24-28 deg C; [MSDSonline], CRYSTALS OR COLOURLESS LIQUID., A clear light colored liquid.
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Boiling Point

329 °F at 760 mmHg (99+% compound) (USCG, 1999), 165 °C @ 760 MM HG, 165 °C, 329 °F
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Flash Point

153 °F (USCG, 1999), 67 °C, 67 °C CC, 67 °C c.c., 153 °F
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Solubility

MISCIBLE WITH WATER; SOL IN ALCOHOLS, Solubility in water: miscible
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Density

0.935 (USCG, 1999) - Less dense than water; will float, 0.934 @ 20 °C/20 °C, 0.93 g/cm³, 0.935
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Vapor Density

3.0 (AIR= 1), Relative vapor density (air = 1): 3.0
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Vapor Pressure

1.0 [mmHg], Vapor pressure, Pa at 20 °C: 133
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Product Name

2-Amino-2-methyl-1-propanol

Color/Form

CRYSTALLINE MASS

CAS RN

124-68-5
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Melting Point

89.6 °F (USCG, 1999), 31 °C, 89.6 °F
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Record name ISOBUTANOLAMINE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-AMINO-2-METHYLPROPANOL
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Synthesis routes and methods

Procedure details

Method B—The 2-amino-2-methylpropan-1-ol salt of atorvastatin was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of 2-amino-2-methylpropan-1-ol was prepared by dissolving 173.08 mg (1.1 equivalents) in acetonitrile (100 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. Seed crystals of the 2-amino-2-methylpropan-1-ol salt were added. Over time, additional acetonitrile was added to aid in stirring (100 mL), and the solid was allowed to stir. After 4 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile (75 mL), and placed in a 25° C. oven under nitrogen to dry for two days to afford atorvastatin 2-amino-2-methylpropan-1-ol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-methyl-1-propanol
Reactant of Route 2
2-Amino-2-methyl-1-propanol
Reactant of Route 3
2-Amino-2-methyl-1-propanol
Reactant of Route 4
2-Amino-2-methyl-1-propanol
Reactant of Route 5
2-Amino-2-methyl-1-propanol
Reactant of Route 6
2-Amino-2-methyl-1-propanol

Citations

For This Compound
11,800
Citations
S Xu, YW Wang, FD Otto, AE Mather - Chemical Engineering Science, 1996 - Elsevier
Reaction rate constants for the reaction between CO 2 and the sterically hindered amine, 2-amino-2-methyl-1-propanol (AMP), were determined from measurements of the rate of …
P Tontiwachwuthikul, A Meisen… - Journal of chemical and …, 1991 - ACS Publications
The solubility of carbon dioxide In 2 and 3 M solutions of 2-amlno-2-methyl-1-propanol (AMP) was determined at 20, 40, 60, and 80 C and for C02 partial pressures ranging from …
Number of citations: 199 0-pubs-acs-org.brum.beds.ac.uk
BP Mandal, SS Bandyopadhyay - Chemical Engineering Science, 2006 - Elsevier
… This work presents an investigation of CO 2 absorption into aqueous blends of 2-amino-2-methyl-1-propanol (AMP) and monoethanolamine (MEA). The acid gas mass transfer has …
P Zhang, SHI Yao, WEI Jianwen, Z Wei… - Journal of Environmental …, 2008 - Elsevier
… Kinetics of absorption of CO2 into aqueous solutions of 2-amino-2-methyl-1propanol. Chem Eng Sci, 5: 3587–3598. Sakwattanapong R, Aroonwilas A, Veawab A, 2005. …
DJ Seo, WH Hong - Journal of Chemical & Engineering Data, 1996 - ACS Publications
… The gas solubility of CO 2 has been measured in aqueous mixtures of diethanaolamine and 2-amino-2-methyl-1-propanol at (40, 60, and 80) C and in the pressure range (10 to 300) …
Number of citations: 137 0-pubs-acs-org.brum.beds.ac.uk
E Alper - Industrial & Engineering Chemistry Research, 1990 - ACS Publications
… Introduction 2-Amino-2-methyl- 1-propanol (AMP) is a commercially available primary amine which is the sterically hindered form of monoethanolamine (MEA). Sterically hindered …
Number of citations: 258 0-pubs-acs-org.brum.beds.ac.uk
WR Moorehead, HG Biggs - Clinical Chemistry, 1974 - academic.oup.com
… procedure has been improved by replacing diethylamine with 2-amino-2methyl-1-propanol … 2-Amino2-methyl-1-propanol is an ideal alkalizing agent in this pH range, because its pKa is …
Number of citations: 236 0-academic-oup-com.brum.beds.ac.uk
A Belabbaci, NCB Ahmed, I Mokbel… - The Journal of Chemical …, 2010 - Elsevier
… The purpose of the present work is to investigate VLE of {2-amino-2-methyl-1-propanol (AMP) (CAS # 124-68-5) + water}, {N-benzylethanolamine (CAS # 104-63-2) + water}, or {3-…
AK Saha, SS Bandyopadhyay, AK Biswas - Chemical Engineering Science, 1995 - Elsevier
The mechanism and kinetics of the reaction between CO 2 and aqueous solution of sterically hindered amine, 2-amino-2-methyl-1-propanol (AMP), were investigated at 294–318 K by …
SM Yih, KP Shen - Industrial & engineering chemistry research, 1988 - ACS Publications
… An example of a hindered primary amino alcohol is 2-amino-2-methyl-1 -propanol (AMP), which is the hindered form of MEA. Sartori and Savage (1983) havepresented VLE data …
Number of citations: 173 0-pubs-acs-org.brum.beds.ac.uk

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